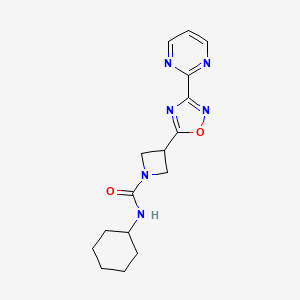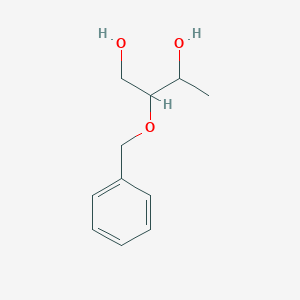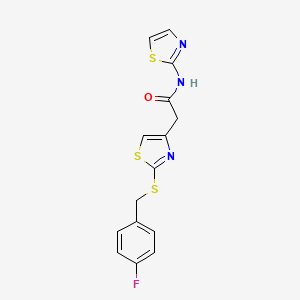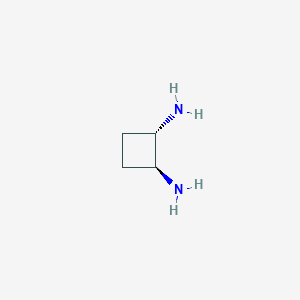
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid, also known as PDIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDIA is a derivative of isoindoline and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is not yet fully understood. However, it is believed that 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid exerts its effects by inhibiting the activity of various enzymes, such as tyrosine kinases and phosphatases. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has also been found to interact with various cellular receptors, such as G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been found to exhibit various biochemical and physiological effects. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has also been found to exhibit antitumor and antiviral activities. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has also been found to exhibit antiviral activity against various viruses, including HIV and influenza.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has several advantages for lab experiments. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is readily available and can be synthesized easily. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is also stable under various experimental conditions, making it suitable for use in various experiments. However, 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has some limitations for lab experiments. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is relatively expensive compared to other chemicals used in lab experiments. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is also relatively toxic, and caution should be taken when handling it.
Zukünftige Richtungen
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has several future directions for scientific research. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid can be used as a starting material for the synthesis of various biologically active compounds. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid can also be used as a tool for studying the mechanisms of various diseases, such as cancer and viral infections. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid can also be used as a tool for developing new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid in various fields.
Conclusion:
In conclusion, 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid can be synthesized through a multistep process, and it has been found to exhibit various scientific research applications. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been found to exhibit various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has several future directions for scientific research, and further research is needed to fully understand the potential applications of 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid in various fields.
Synthesemethoden
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid can be synthesized through a multistep process that involves the reaction of 2-phenylacetonitrile with ethyl chloroacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with chloroacetic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been found to exhibit various scientific research applications. One of the most significant applications of 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is its use as a building block for the synthesis of various biologically active compounds. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been used as a precursor for the synthesis of various isoindoline derivatives, which have been found to exhibit anticancer, antiviral, and antibacterial activities. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has also been used as a starting material for the synthesis of various amino acid derivatives, which have been found to exhibit antitumor and antiviral activities.
Eigenschaften
IUPAC Name |
2-(2-phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)10-16-15-9-5-4-8-14(15)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJIGEIXBYFKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1C(=O)OCC3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride](/img/structure/B2784449.png)
![2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione](/img/structure/B2784451.png)



![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)






![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2784470.png)